molecular formula C13H20O3 B14342854 Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate CAS No. 92956-99-5

Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate

Cat. No.: B14342854
CAS No.: 92956-99-5
M. Wt: 224.30 g/mol
InChI Key: SDWZKAHFZMWRTP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is an organic compound with a complex structure that includes a cyclohexyl ring, a hydroxyl group, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate typically involves the reaction of cyclohexylmagnesium bromide with ethyl 2-oxopent-3-ynoate. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The reaction mixture is usually refluxed in an inert atmosphere, such as nitrogen or argon, to avoid oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles like hydroxide ions (OH⁻) and alkoxide ions (RO⁻) can be employed.

Major Products Formed

    Oxidation: Formation of 2-cyclohexyl-2-oxopent-3-ynoate.

    Reduction: Formation of ethyl 2-cyclohexyl-2-hydroxypentanol.

    Substitution: Formation of various substituted esters depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-cyclohexyl-2-hydroxybutanoate
  • Ethyl 2-cyclohexyl-2-hydroxyhexanoate
  • Ethyl 2-cyclohexyl-2-hydroxyheptanoate

Uniqueness

Ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate is unique due to the presence of the alkyne group, which imparts distinct reactivity compared to similar compounds

Properties

CAS No.

92956-99-5

Molecular Formula

C13H20O3

Molecular Weight

224.30 g/mol

IUPAC Name

ethyl 2-cyclohexyl-2-hydroxypent-3-ynoate

InChI

InChI=1S/C13H20O3/c1-3-10-13(15,12(14)16-4-2)11-8-6-5-7-9-11/h11,15H,4-9H2,1-2H3

InChI Key

SDWZKAHFZMWRTP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C#CC)(C1CCCCC1)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.